4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with chloro, difluoroethoxy, and trifluoropropyl groups
Preparation Methods
The synthesis of 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the difluoroethoxy group: This step may involve the reaction of the pyrazole intermediate with a difluoroethoxy-containing reagent under appropriate conditions.
Addition of the trifluoropropyl group: This can be accomplished through a nucleophilic substitution reaction using a trifluoropropyl halide.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally includes binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar compounds to 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole include other pyrazole derivatives with different substituents. These compounds may share some chemical and biological properties but differ in their specific activities and applications. For example:
This compound: Unique due to its specific combination of chloro, difluoroethoxy, and trifluoropropyl groups.
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative used in various chemical reactions.
1-phenyl-3-methyl-1H-pyrazole: Known for its potential biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-3-(2,2-difluoroethoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF5N2O/c10-6-3-17(2-1-9(13,14)15)16-7(6)4-18-5-8(11)12/h3,8H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQDNXSTHJYAPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(F)(F)F)COCC(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.